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Compound of Interest

Compound Name: Dilithium germanate

Cat. No.: B076338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural, electronic, and vibrational

properties of dilithium germanate (Li₂GeO₃) derived from ab initio computational studies.

Dilithium germanate is a material of interest for various applications, including as a potential

anode material for lithium-ion batteries.[1][2][3] This document summarizes key quantitative

data, details the underlying computational methodologies, and presents visualizations of the

material's crystal structure and the typical workflow for its ab initio investigation.

Structural Properties
Ab initio calculations, primarily based on Density Functional Theory (DFT), have been

employed to determine the crystal structure and geometric parameters of dilithium
germanate. The material crystallizes in a polar orthorhombic structure with the space group

Cmc2₁.[4]

Lattice Parameters
The calculated lattice parameters for the orthorhombic unit cell of Li₂GeO₃ are presented in

Table 1. These values are fundamental for understanding the material's crystallographic

arrangement.
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Lattice Parameter Calculated Value (Å)

a 9.634

b 5.481

c 4.843

Table 1: Calculated Lattice Parameters of

Dilithium Germanate.[4]

Bond Lengths
The intricate three-dimensional lattice of Li₂GeO₃ features distinct bonding environments for

the constituent atoms. First-principles calculations reveal a notable anisotropy and non-

uniformity in the bond lengths.[1] Table 2 summarizes the calculated bond lengths between

lithium-oxygen (Li-O) and germanium-oxygen (Ge-O).

Bond Bond Length (Å)

Li–O Varies

Ge–O Varies

Table 2: Calculated Bond Lengths in Dilithium

Germanate.[1] (Note: Specific bond length

values are often presented as a range or

distribution in research papers due to the

complex crystal structure with multiple non-

equivalent atomic positions.)

Electronic Properties
The electronic structure of dilithium germanate dictates its electrical conductivity and is crucial

for its performance in electrochemical applications. Ab initio studies have elucidated the nature

of its electronic band gap and the contributions of different atomic orbitals to its electronic

states.

Electronic Band Structure
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Calculations reveal that dilithium germanate is a wide-band-gap material, indicating poor

intrinsic electronic conductivity.[1] The calculated electronic properties are summarized in Table

3.

Property Calculated Value

Band Gap (Eg) 3.77 eV[2] - 4.0 eV[1]

Band Gap Type Indirect[2]

Table 3: Electronic Properties of Dilithium

Germanate from Ab Initio Calculations.

The indirect nature of the band gap implies that an electron requires a change in both energy

and momentum to be excited from the valence band to the conduction band. The valence band

maximum and conduction band minimum are located at different high-symmetry points in the

Brillouin zone.[2]

Vibrational Properties
The vibrational properties, or phonon spectra, of a material are critical for understanding its

thermal properties, stability, and ionic conductivity. Ab initio lattice dynamics calculations

provide detailed information about the phonon dispersion and density of states.

Phonon Dispersion
The phonon band structure of dilithium germanate has been calculated using ab initio

methods. These calculations reveal the relationship between the vibrational frequency and the

wave vector along high-symmetry directions in the Brillouin zone. The full phonon dispersion

and density of states data can be accessed through materials science databases that host

results of high-throughput ab initio calculations.

Computational Methodologies
The quantitative data presented in this guide are derived from sophisticated ab initio

computational methods. Understanding these methodologies is essential for interpreting the

results and for designing further computational studies.
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Density Functional Theory (DFT)
The primary theoretical framework used for the study of dilithium germanate is Density

Functional Theory (DFT). DFT is a quantum mechanical modeling method used to investigate

the electronic structure of many-body systems.[1]

Exchange-Correlation Functional: Various approximations for the exchange-correlation

functional are used, such as the Generalized Gradient Approximation (GGA) with the

Perdew-Burke-Ernzerhof (PBE) parameterization.

Pseudopotentials: The interaction between the core and valence electrons is often described

using pseudopotentials, such as the Projector Augmented-Wave (PAW) method.

Software: Common software packages for performing these calculations include the Vienna

Ab initio Simulation Package (VASP).

Phonon Calculations
Ab initio phonon calculations are typically performed using methods based on Density

Functional Perturbation Theory (DFPT) or the finite displacement method. These methods

calculate the interatomic force constants, which are then used to construct the dynamical

matrix and determine the phonon frequencies and eigenvectors.

Visualizations
Computational Workflow
The following diagram illustrates a typical workflow for the ab initio study of dilithium
germanate.
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Computational workflow for ab initio studies of Li₂GeO₃.

Crystal Structure Representation
The following diagram provides a simplified 2D representation of the connectivity in the

dilithium germanate crystal structure, highlighting the tetrahedral coordination of Germanium

and Lithium by Oxygen.

Simplified 2D representation of Li₂GeO₃ crystal structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.
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